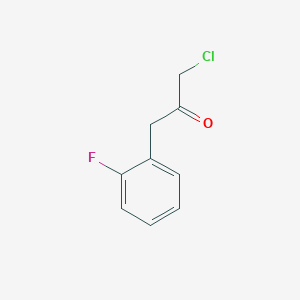

1-Chloro-3-(2-fluorophenyl)propan-2-one

Description

BenchChem offers high-quality 1-Chloro-3-(2-fluorophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(2-fluorophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXOUJLSAVDXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144340-73-8 | |

| Record name | 1-chloro-3-(2-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Technical Monograph: 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary & Molecular Identity

1-Chloro-3-(2-fluorophenyl)propan-2-one is a specialized

Its significance lies in its dual reactivity: the carbonyl group activates the adjacent methylene chloride, making it a potent alkylating agent (electrophile). This property is exploited to synthesize thiazoles, imidazoles, and complex pharmaceutical scaffolds (e.g., kinase inhibitors or monoamine transporter modulators) via cyclization reactions.

Chemical Identity:

-

IUPAC Name: 1-Chloro-3-(2-fluorophenyl)propan-2-one

-

Molecular Formula:

-

Molecular Weight: 186.61 g/mol

-

SMILES: ClCC(=O)Cc1ccccc1F

-

Key Moiety:

-Chloroketone (Lachrymator)

Physicochemical Profile

The following data aggregates calculated and experimental values typical for this class of fluorinated

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Significance in Application |

| Physical State | Pale yellow liquid or low-melting solid | Handling requires temperature control; tends to solidify in cold storage. |

| Boiling Point | ~260–270°C (760 mmHg) / ~120°C (15 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | Moderate lipophilicity; suitable for crossing biological membranes in early-stage drug discovery. |

| Density | ~1.25 g/cm³ | Denser than water; facilitates phase separation during aqueous workups. |

| Polar Surface Area (PSA) | 17.07 Ų | Low PSA indicates good potential for CNS penetration (if the motif is retained). |

| Solubility | DCM, Chloroform, MeOH, EtOAc | Insoluble in water; requires organic co-solvents for nucleophilic substitutions. |

Reactivity & Stability: The Mechanistic "Why"

To effectively utilize this molecule, one must understand the electronic causality driving its behavior.

The Fluorine Effect

The ortho-fluorine substituent on the phenyl ring is not merely structural decoration.

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the ortho position (a common site for P450 metabolism).

-

Electronic Modulation: Fluorine is highly electronegative, exerting an inductive withdrawal effect on the aromatic ring, which slightly deactivates the ring but influences the pKa of the benzylic protons.

The -Haloketone Trap

The core reactivity stems from the

-

Mechanism: It undergoes

reactions rapidly with nucleophiles (amines, thiols, amidines). -

Cyclization Potential: In the presence of binucleophiles (like thioamides), it undergoes a Hantzsch Thiazole Synthesis—first attacking the sulfur, followed by dehydration to close the ring.

Visualizing the Reactivity Pathway:

Figure 1: Mechanistic pathway for heterocycle formation via Hantzsch synthesis.

Synthesis Protocol

Context: The most reliable route to 1-Chloro-3-(2-fluorophenyl)propan-2-one is the regioselective chlorination of the precursor ketone, 1-(2-fluorophenyl)propan-2-one.

Safety Warning: This reaction produces HCl gas and the product is a potent lachrymator (tear gas agent). Work strictly in a fume hood.

Method: Sulfuryl Chloride ( ) Chlorination

Reagents:

-

1-(2-fluorophenyl)propan-2-one (1.0 equiv)

-

Sulfuryl Chloride (

) (1.05 equiv) -

Methanol (Solvent) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Charge a dry 3-neck round-bottom flask with 1-(2-fluorophenyl)propan-2-one and dissolve in Methanol (5-10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Maintain temperature < 10°C to prevent polychlorination.

-

Why?

provides a more controlled release of

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold water.

-

Extraction: Extract with DCM (3x). Wash the organic layer with saturated

(to neutralize acid) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for the chlorination of the ketone precursor.

Safety & Handling (Critical)

As a Senior Scientist, I cannot overstate the safety risks associated with

-

Lachrymator: This compound is a severe eye and respiratory irritant.[1] It acts similarly to chloroacetophenone (CN gas).

-

Protocol: Always handle in a functioning fume hood. Wear chemical splash goggles and a face shield if working with volumes >5g.

-

-

Skin Sensitizer: Direct contact can cause severe dermatitis and chemical burns.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). These compounds are prone to self-alkylation (polymerization) or hydrolysis upon exposure to moisture.

References

-

Erian, A. W., et al. (2003).[4] "The Chemistry of

-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link -

Podgorski, T., et al. (2024).

-Chloroketones Based on In-Flow Generated Diazomethane." Journal of Organic and Pharmaceutical Chemistry. Link -

Yu, J., & Zhang, C. (2009).[5] "A Safe, Convenient and Efficient One-Pot Synthesis of

-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride." Synthesis, 2009(14), 2324-2328. Link -

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 464520, 1-Chloro-3-(4-chlorophenyl)propan-2-one" (Analogous Structure Reference). PubChem. Link

Sources

- 1. mgchemicals.com [mgchemicals.com]

- 2. Houses For Sale in 85225, - 49 Listings | Trulia [trulia.com]

- 3. echemi.com [echemi.com]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride [organic-chemistry.org]

Molecular weight and formula of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary

1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS: Analogous to 303967-88-6 for 4-F isomer; specific 2-F isomer commercially available as research reagent) is a specialized

This guide provides a definitive technical breakdown of its physicochemical properties, a self-validating synthesis protocol, and a safety-integrated handling framework.

Part 1: Physicochemical Identity

The introduction of the ortho-fluorine atom imparts unique electronic properties compared to the unsubstituted analog. The high electronegativity of fluorine induces a dipole that influences the conformation of the propyl chain and the metabolic stability of downstream derivatives.

Table 1: Core Physicochemical Data

| Property | Value | Technical Note |

| IUPAC Name | 1-Chloro-3-(2-fluorophenyl)propan-2-one | Also known as |

| Molecular Formula | Confirmed via elemental composition analysis. | |

| Molecular Weight | 186.61 g/mol | Monoisotopic Mass: 186.02 g/mol . |

| Physical State | Low-melting solid or Oil | Highly dependent on purity; tends to supercool. |

| Boiling Point | ~245°C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically unstable in aqueous basic media. |

| Reactive Moiety | Potent alkylating agent (Lachrymator). |

Structural Analysis

-

Electronic Effect: The ortho-fluorine exerts a strong inductive withdrawing effect (-I), slightly increasing the acidity of the benzylic protons (

) compared to the non-fluorinated analog. -

Steric Influence: The fluorine atom (Van der Waals radius

Å) provides moderate steric bulk, potentially influencing the regioselectivity of nucleophilic attacks at the carbonyl carbon during reduction or condensation reactions.

Part 2: Synthetic Pathways (Self-Validating Protocol)

While direct chlorination of the ketone is common, it often suffers from poly-chlorination byproducts. The Stepwise Homologation Strategy is preferred for high-purity applications in drug development.

Protocol: Modified Arndt-Eistert / Chlorination Sequence

This workflow avoids the use of highly explosive diazomethane by utilizing a sulfoxonium ylide intermediate, ensuring a safer process profile.[1]

Reagents:

-

2-Fluorophenylacetic acid (Starting Material)

-

Oxalyl chloride / DMF (catalytic)

-

Trimethylsilyldiazomethane (TMS-CHN2) [Note: Safer alternative to diazomethane] or Dimethylsulfoxonium methylide

-

Anhydrous HCl in Dioxane

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 2-fluorophenylacetic acid in anhydrous DCM under Argon.

-

Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of DMF.

-

Validation: Gas evolution (

, -

Concentrate in vacuo to remove excess oxalyl chloride.

-

-

Diazoketone Generation (The "Safe" Route):

-

Redissolve the crude acyl chloride in THF/Acetonitrile (1:1).

-

Add TMS-CHN2 (2.0 eq) at 0°C. Stir for 3 hours.

-

Critical Control Point: Maintain temperature <5°C to prevent Wolff rearrangement byproducts.

-

-

Conversion to

-Chloroketone:-

Cool the diazoketone solution to 0°C.

-

Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.

-

Endpoint: Nitrogen evolution (

) is vigorous then stops. The solution turns from yellow (diazoketone) to colorless/pale yellow.

-

-

Workup:

-

Quench with saturated

(carefully). Extract with Ethyl Acetate. -

Wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

-chloroketones are silica-sensitive; minimize column time.

-

Part 3: Reactivity & Applications (Visualization)

The utility of 1-Chloro-3-(2-fluorophenyl)propan-2-one lies in its bifunctional nature. It possesses two electrophilic sites: the carbonyl carbon and the

Primary Application: Hantzsch Thiazole Synthesis

In medicinal chemistry, this molecule is reacted with thioamides to form 2,4-disubstituted thiazoles—a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).

Graphviz Pathway Diagram:

Figure 1: The Hantzsch synthesis utilizes the electrophilic

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (

- 7.10–7.35 ppm (m, 4H): Aromatic protons. Look for the complex splitting pattern typical of ortho-substituted benzenes.

-

4.08 ppm (s, 2H):

-

3.85 ppm (s, 2H): Benzylic

-

Note: If the integral ratio of the two singlets is not 1:1, check for enolization or self-condensation.

2. Mass Spectrometry (LC-MS):

-

Ionization Mode: ESI+

-

Parent Ion:

(approx). -

Isotope Pattern: Look for the characteristic Chlorine signature (

ratio of 3:1). You should see peaks at

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Lachrymator: Highly irritating to eyes and mucous membranes.[3]

-

Skin Corrosive: Causes severe burns.

-

Acute Toxicity: Toxic if swallowed or inhaled.

Handling Protocol:

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: In case of spill, neutralize with dilute ammonia or sodium thiosulfate solution before wiping.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-haloketones degrade upon exposure to light and moisture, releasing HCl.

References

-

Santa Cruz Biotechnology. 1-chloro-3-(2-fluorophenyl)acetone Product Data. Retrieved from

-

PubChem. 1-Chloro-3-(4-chlorophenyl)propan-2-one (Analogous Structure Data). National Library of Medicine. Retrieved from

-

BenchChem. The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones. Retrieved from

-

Organic Chemistry Portal. Synthesis of α-Chloroketones. Retrieved from

Sources

Solubility of 1-Chloro-3-(2-fluorophenyl)propan-2-one in Organic Solvents: A Guide to Theoretical Prediction and Experimental Validation

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-(2-fluorophenyl)propan-2-one, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. In the absence of extensive public data for this specific molecule, this document establishes a robust framework for predicting its solubility based on first principles of chemical interactions and provides a gold-standard experimental protocol for its empirical determination. We delve into the theoretical underpinnings of solubility, analyze the molecule's structural attributes to forecast its behavior in various organic solvent classes, and present a detailed, self-validating methodology for researchers to generate reliable and reproducible solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solute-solvent systems.

The Imperative of Solubility in Pharmaceutical Development

The journey of a chemical entity from discovery to a viable drug product is critically dependent on its physical and chemical properties. Among these, solubility is paramount. It is defined as the thermodynamic equilibrium achieved when a solute is maximally dissolved in a solvent, representing a stable state of molecular mixing[1][2]. For pharmaceutical intermediates like 1-Chloro-3-(2-fluorophenyl)propan-2-one, solubility in organic solvents dictates the efficiency of synthesis, purification (e.g., crystallization), and formulation processes. A thorough understanding of its solubility profile allows scientists to select appropriate solvent systems, optimize reaction conditions, and avoid costly downstream processing challenges.

Theoretical Foundations of Solubility

The principle of "like dissolves like" serves as the foundational concept for predicting solubility[3][4]. This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. The dissolution process is governed by the change in Gibbs free energy, which is influenced by enthalpy (the energy of breaking and forming solute-solute, solvent-solvent, and solute-solvent interactions) and entropy (the change in molecular disorder).

Key Intermolecular Forces in Play:

-

Van der Waals Forces (Dispersion Forces): Weak, transient attractions present in all molecules. They are the primary forces in nonpolar systems.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The carbonyl group (C=O) in the target molecule is a strong contributor to this interaction.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction where a hydrogen atom is bonded to a highly electronegative atom (N, O, F). While 1-Chloro-3-(2-fluorophenyl)propan-2-one cannot donate a hydrogen bond, its ketone oxygen can act as a hydrogen bond acceptor.

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Physicochemical Profile of 1-Chloro-3-(2-fluorophenyl)propan-2-one

To predict solubility, we must first analyze the structure of the solute.

Molecular Structure:

Caption: Predicted solubility compatibility based on intermolecular forces.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical data, a robust and standardized method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement at saturation.[5][6][7]

Causality Behind Method Selection

This method is chosen over kinetic or high-throughput methods because it allows the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1][2] This provides an absolute solubility value at a given temperature, which is crucial for building reliable process models. Kinetic solubility, in contrast, measures the concentration at which a compound precipitates from a stock solution and can be influenced by time and concentration, making it less fundamental.[1]

Detailed Step-by-Step Methodology

1. Preparation:

- Select a range of organic solvents of interest (e.g., methanol, acetone, dichloromethane, toluene, hexane).

- Ensure all solvents are of high purity (e.g., HPLC grade).

- Accurately weigh an excess amount of 1-Chloro-3-(2-fluorophenyl)propan-2-one into appropriately sized, sealable glass vials (e.g., 20 mL scintillation vials).

- Expert Insight: The term "excess" is critical. One must add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring the solution is truly saturated.[7] However, adding too much can alter the solvent's properties.[7] A good starting point is 2-3 times the estimated solubility.

2. Equilibration:

- Add a precise volume of the chosen solvent to each vial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a constant-temperature shaker bath or incubator. Temperature control is crucial as solubility is temperature-dependent.[2][5] A standard temperature is 25 °C.

- Agitate the samples for a predetermined period.

- Trustworthiness Check: To ensure equilibrium is reached, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer changes over time.[5] For many compounds, 48-72 hours is sufficient.

3. Phase Separation:

- Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a period (e.g., 2-4 hours) to allow the excess solid to sediment.[5]

- Carefully withdraw an aliquot of the supernatant (the clear liquid layer) using a syringe.

- Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial for analysis.

- Expert Insight: This step is a common source of error. The filtration must be rapid to prevent cooling and precipitation. The filter must not adsorb the solute; a pre-conditioning rinse with the saturated solution can mitigate this.

4. Quantification:

- Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

- Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

5. Solid Phase Analysis (Self-Validation):

- After the experiment, recover the remaining solid from the vial.

- Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

- Trustworthiness Check: This step validates that the solute did not undergo a polymorphic transformation or form a solvate during the experiment, which would result in measuring the solubility of a different solid form.[8]

Diagram: Experimental Workflow for the Shake-Flask Method

Caption: A self-validating workflow for equilibrium solubility determination.

Conclusion

While specific experimental solubility data for 1-Chloro-3-(2-fluorophenyl)propan-2-one is not widely published, a robust prediction of its behavior can be made based on its molecular structure. Its moderately polar nature, driven by a ketone group and halogen substituents balanced by a phenyl ring, suggests high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar solvents. This guide provides both the theoretical framework for this prediction and a comprehensive, gold-standard experimental protocol—the shake-flask method—to allow researchers to generate precise and reliable empirical data. Adherence to this methodology, with its integrated self-validation steps, will ensure the production of high-quality data essential for informed decision-making in chemical process development and pharmaceutical sciences.

References

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

- XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Solubility determination of compounds of pharmaceutical interest.

- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry (RSC Publishing).

- Solubility and Distribution Phenomena. SlideShare.

- Physics-Based Solubility Prediction for Organic Molecules.

- 1-Chloro-3-(4-fluorophenyl)propan-2-one. CymitQuimica.

- 1-chloro-3-(2-fluorophenyl)acetone. Santa Cruz Biotechnology.

- 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

The Versatile α-Haloketone: A Technical Guide to the Applications of 1-Chloro-3-(2-fluorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of designing novel compounds with tailored properties. Among the vast array of halogenated building blocks, α-haloketones stand out as exceptionally versatile intermediates. This technical guide focuses on a particularly relevant member of this class: 1-Chloro-3-(2-fluorophenyl)propan-2-one . We will explore its synthesis, inherent reactivity, and its pivotal role as a precursor in the construction of complex molecular architectures, most notably in the development of antifungal agents. This document serves as an in-depth resource, providing not only theoretical insights but also practical, actionable protocols for the laboratory setting.

Introduction to 1-Chloro-3-(2-fluorophenyl)propan-2-one: A Molecule of Interest

1-Chloro-3-(2-fluorophenyl)propan-2-one is a bifunctional organic compound featuring a reactive α-chloroketone moiety and a fluorinated aromatic ring. Its chemical structure (Figure 1) endows it with a unique reactivity profile, making it a valuable synthon for introducing the 2-fluorophenylpropan-2-one backbone into a variety of molecules.

Figure 1: Chemical Structure of 1-Chloro-3-(2-fluorophenyl)propan-2-one

Caption: Structure of 1-Chloro-3-(2-fluorophenyl)propan-2-one.

The presence of the chlorine atom alpha to the carbonyl group makes this position highly susceptible to nucleophilic attack, a feature extensively exploited in the synthesis of heterocyclic compounds. Simultaneously, the 2-fluorophenyl group can engage in various aromatic substitution reactions and influences the overall electronic and steric properties of the molecule, which can be critical for biological activity.

Synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one

The synthesis of α-chloroketones can be achieved through several methods. For 1-Chloro-3-(2-fluorophenyl)propan-2-one, a common and logical approach involves a two-step process starting from 2-fluorophenylacetic acid.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages readily available starting materials and well-established organic transformations.

Caption: Proposed synthetic pathway for 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluorophenylacetyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenylacetic acid (1 equivalent).

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-fluorophenylacetyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one

-

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

-

Prepare a solution of diazomethane in diethyl ether.

-

Slowly add the crude 2-fluorophenylacetyl chloride (1 equivalent) to the ethereal solution of diazomethane at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully add a solution of hydrogen chloride in diethyl ether dropwise until the yellow color of diazomethane disappears and gas evolution ceases.

-

Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Applications in Organic Synthesis

The reactivity of the α-chloro-ketone functionality makes 1-Chloro-3-(2-fluorophenyl)propan-2-one a valuable intermediate in several key organic transformations.

Synthesis of Azole Antifungal Agents

A primary application of α-haloketones is in the synthesis of azole-containing compounds, which form the backbone of many antifungal drugs. The mechanism involves the nucleophilic substitution of the chloride by a nitrogen atom of the azole ring.

General Reaction Scheme:

Caption: General scheme for the synthesis of a triazole derivative.

This resulting triazole-substituted propanone can then be further modified, for example, by reduction of the ketone and subsequent reactions to build up the complex structures of modern antifungal agents like fluconazole and voriconazole. The fluorine atom on the phenyl ring is a common feature in many of these drugs, contributing to their metabolic stability and binding affinity to the target enzyme, lanosterol 14α-demethylase.

Illustrative Protocol for Triazole Synthesis:

-

To a solution of 1-Chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add 1,2,4-triazole (1.1 equivalents) and a base like potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to yield the desired triazole derivative.

Darzens Condensation for Epoxide Synthesis

The Darzens condensation is a classic reaction that utilizes α-halo-carbonyl compounds to generate α,β-epoxy carbonyl compounds, also known as glycidic esters or ketones.[1][2][3] These epoxides are valuable synthetic intermediates that can undergo a variety of ring-opening reactions.[2]

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-carbon to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking a carbonyl compound (an aldehyde or another ketone). The resulting alkoxide undergoes an intramolecular SN2 reaction to form the epoxide ring.[2]

Caption: Mechanism of the Darzens condensation.

Exemplary Protocol for Darzens Condensation:

-

To a solution of 1-Chloro-3-(2-fluorophenyl)propan-2-one (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, diethyl ether), cool the mixture to 0 °C.

-

Slowly add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 equivalents), portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude epoxide can be purified by column chromatography.

Safety and Handling

1-Chloro-3-(2-fluorophenyl)propan-2-one is an α-haloketone and should be handled with care. These compounds are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-3-(2-fluorophenyl)propan-2-one is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the α-chloroketone moiety and the fluorinated aromatic ring, provides a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. The synthesis of azole antifungals and the formation of epoxides via the Darzens condensation are just two examples of its broad utility. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher looking to leverage the synthetic potential of this important intermediate.

References

Sources

Reactivity profile of alpha-chloroketones containing fluorine substituents

Reactivity Profile of -Chloroketones Containing Fluorine Substituents[1][2][3][4]

Executive Summary

The strategic incorporation of fluorine into

This guide analyzes the reactivity profile of two primary subclasses:

Mechanistic Profiling: The Fluorine Effect

To manipulate these substrates effectively, one must understand how fluorine perturbs the standard

Electronic Activation vs. Conformational Locking

-

Carbonyl Electrophilicity: The strong electron-withdrawing nature of fluorine (and especially the

group) significantly lowers the LUMO energy of the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, often leading to stable gem-diol (hydrate) or hemiaminal formation rather than transient intermediates. -

Dipolar Repulsion: In

-fluoro ketones, the C-F bond tends to align anti to the carbonyl oxygen to minimize dipole repulsion. This conformational preference can retard nucleophilic attack trajectories that require specific orbital overlaps (e.g., Burgi-Dunitz angle), making these substrates paradoxically less reactive toward certain reductions (like

The HF Elimination Trap

A critical instability factor is the acidity of the

Core Reactivity Module A: Heterocycle Synthesis

Application: Synthesis of 4-(trifluoromethyl)thiazoles via Hantzsch Condensation. Substrate: 3-Chloro-1,1,1-trifluoroacetone.

The Hantzsch thiazole synthesis is the most robust method for converting these substrates into bioactive heterocycles. The

Validated Protocol: 4-(Trifluoromethyl)-2-aminothiazole Synthesis

Reagents:

-

3-Chloro-1,1,1-trifluoroacetone (1.0 equiv) [Note: Often supplied as a hydrate; use directly].

-

Thiourea (1.1 equiv).

-

Solvent: Ethanol (absolute).[1]

-

Base (Quench): Aqueous Ammonia or

.

Step-by-Step Workflow:

-

Preparation: Dissolve thiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-chloro-1,1,1-trifluoroacetone (10 mmol) dropwise at room temperature. Critical: The reaction is exothermic. Control addition rate to maintain a gentle warmth, not a rolling boil.

-

Reflux: Heat the mixture to reflux for 3–5 hours. The solution will turn yellow/orange. Monitor by TLC (EtOAc:Hexane 1:3) for the disappearance of thiourea.

-

Precipitation: Cool the reaction mixture to

. A salt precipitate (thiazolium hydrochloride) may form.[2] -

Neutralization: Pour the mixture into ice-water (50 mL) and neutralize with

or -

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Checkpoint:

-

Success: Formation of a crystalline solid with a melting point distinct from thiourea (

for literature standards). -

Failure Mode: If an oil forms, it indicates incomplete cyclization or hydrate interference. Reflux longer with a dehydrating agent (molecular sieves) if using hydrated ketone.

Mechanism Visualization (DOT)

Caption: Mechanistic pathway of Hantzsch synthesis using fluorinated

Core Reactivity Module B: Stereoselective Reduction

Application: Synthesis of Chiral Fluorinated Halohydrins.

Substrate:

Standard reduction (e.g.,

Validated Protocol: Asymmetric Reduction with (-)-DIP-Chloride

Reagents:

-

-Chloro-

-

(-)-DIP-Chloride (1.5 equiv).

-

Solvent: THF (anhydrous).

-

Workup: Diethanolamine.

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Reagent Prep: Dissolve (-)-DIP-Chloride in anhydrous THF at

. -

Substrate Addition: Add the ketone (dissolved in minimal THF) slowly to the borane solution.

-

Incubation: Stir at

for 12–24 hours. Note: Reaction rates are slower than non-fluorinated analogs; do not rush. -

Quench & Recycle: Allow to warm to

. Add diethanolamine (2.2 equiv) to complex the boron residue. A solid precipitate (chiral auxiliary byproduct) will form. -

Filtration: Filter off the solid (this can be recycled).[2]

-

Extraction: Extract the filtrate with ether/pentane, wash with water, and dry.

Data Summary: Enantioselectivity Comparison

| Substrate (R-CO-R') | Reagent | Conditions | Yield (%) | ee (%) | Configuration |

| 92 | 0 | Racemic | |||

| (-)-DIP-Cl | 75 | 61 | (S) | ||

| (-)-DIP-Cl | 85 | 96 | (S) | ||

| (-)-DIP-Cl | 70 | 92 | (S, S) |

Table 1: Comparative reduction efficiency. Note the dramatic increase in ee% when the steric difference between the groups (

Transition State Visualization (DOT)

Caption: Stereochemical logic for the reduction of fluorinated ketones. The distinct steric profile of

Stability & Troubleshooting Guide

Working with

HF Elimination (Dehydrofluorination)[8]

-

Risk: Treatment with strong bases (e.g.,

, -

Mitigation: Use "soft" nucleophiles (thiols, amines) or buffered conditions (pyridinium salts,

). Avoid hydroxide bases if possible.[3]

Hydrate Formation

-

Observation: 3-Chloro-1,1,1-trifluoroacetone often exists as a stable hydrate (

). -

Impact: The hydrate is less reactive in nucleophilic additions.

-

Solution: For reactions requiring anhydrous conditions (e.g., organometallic addition), distill the ketone from concentrated

or

References

-

Conform

-fluoroketones and reactivity: -

Hantzsch Thiazole Synthesis with Fluorinated Ketones

-

Asymmetric Reduction of Trifluoromethyl Ketones

-

Reactivity of

-Haloketones (General Review):- Molecules, 2003. "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis."

-

[Link]

-

Enzymatic Hydrodefluorination

- ChemCatChem, 2021. "The Reactivity of -Fluoroketones with PLP Dependent Enzymes."

-

[Link]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Chloro-3-(2-fluorophenyl)propan-2-one: Boiling and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-fluorophenyl)propan-2-one is an α-haloketone, a class of organic compounds of significant interest in synthetic chemistry and drug development.[1] The presence of a halogenated side-chain and an aromatic ring imparts unique chemical properties that make them versatile intermediates for the synthesis of a wide array of biologically active molecules and heterocyclic compounds.[2][3] Specifically, the structural motifs present in 1-Chloro-3-(2-fluorophenyl)propan-2-one suggest its potential as a building block in the development of novel pharmaceutical agents.

The boiling and melting points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and the nature of its intermolecular forces. For drug development professionals, this data is indispensable for formulation, purification, and ensuring the consistent quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the determination of the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one, addressing the absence of readily available experimental data through a discussion of theoretical prediction methodologies and standardized experimental protocols.

The Challenge of Undetermined Physical Properties

As of the latest literature review, specific experimental data for the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one have not been reported. This is a common scenario for novel or specialized chemical entities. In such cases, researchers have two primary pathways to ascertain these crucial parameters: computational prediction and experimental determination.

Part 1: Theoretical Prediction of Boiling and Melting Points

In the absence of empirical data, computational chemistry offers powerful tools to estimate the physicochemical properties of molecules. These methods are particularly valuable in the early stages of research and development for screening and prioritizing compounds.

Boiling Point Prediction

The boiling point of an organic molecule is primarily influenced by its molecular weight, structure, and the intermolecular forces it can form, such as dipole-dipole interactions and London dispersion forces. Quantitative Structure-Property Relationship (QSPR) models are a prominent method for predicting boiling points.[4][5] These models establish a mathematical relationship between the chemical structure of a compound and its physical properties.

Modern approaches often employ machine learning algorithms, such as linear regression, artificial neural networks (ANN), and support vector machines (SVM), trained on large datasets of known compounds.[2][3] These models utilize molecular descriptors, which are numerical representations of a molecule's topological, geometrical, and electronic features, to predict the boiling point.[5] For 1-Chloro-3-(2-fluorophenyl)propan-2-one, relevant descriptors would include its molecular weight, the presence of polar C-Cl, C-F, and C=O bonds, and the overall molecular shape.

Melting Point Prediction

Predicting melting points is generally more complex than predicting boiling points. The melting point is highly dependent on the crystal lattice energy, which is influenced by factors such as molecular symmetry, packing efficiency, and intermolecular interactions in the solid state.[1]

Theoretical models for melting point prediction often consider the thermodynamics of fusion, where the melting point (Tm) is the ratio of the enthalpy of fusion (ΔHm) to the entropy of fusion (ΔSm).[1] While ΔHm can often be estimated from group contributions, ΔSm is more challenging to predict as it is heavily influenced by molecular geometry and flexibility.[1] Machine learning models, including those based on natural language processing (NLP) of chemical structures represented as SMILES strings, have also been developed to tackle this challenge.[6][7]

Summary of Physicochemical Properties for 1-Chloro-3-(2-fluorophenyl)propan-2-one (Predicted)

| Property | Predicted Value | Method |

| Molecular Formula | C9H8ClFO | - |

| Molecular Weight | 186.61 g/mol | - |

| XLogP3 | 2.4 | Computational Prediction |

| Boiling Point | No specific data available; requires computational modeling. | QSPR, Machine Learning |

| Melting Point | No specific data available; requires computational modeling. | Thermodynamic Models, Machine Learning |

Note: The XLogP3 value is a computationally predicted measure of lipophilicity.[8]

Part 2: Experimental Determination Protocols

Given the importance of accurate physical constants, experimental determination remains the gold standard. The following sections provide detailed, field-proven methodologies for determining the melting and boiling points of a novel compound like 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[9] The capillary method is a standard and widely used technique for accurate melting point determination.[10]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of 1-Chloro-3-(2-fluorophenyl)propan-2-one is completely dry and finely powdered.

-

Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[11]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a heating block and a means of observing the sample, often through a magnifying lens.

-

-

Preliminary Determination (Rapid Scan):

-

To save time, first perform a rapid determination by heating the sample quickly to get an approximate melting point.[9]

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Place a new capillary with the sample into the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Repeat the measurement at least twice to ensure consistency.

-

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, providing an accurate reading.

-

Calibration: Regular calibration of the thermometer and apparatus with known standards is crucial for trustworthy results.[12]

Diagram of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13] For small quantities of a substance, a micro or mini-scale method is often employed.

Experimental Protocol: Mini-Scale Boiling Point Determination

-

Apparatus Setup:

-

Place approximately 2-3 mL of liquid 1-Chloro-3-(2-fluorophenyl)propan-2-one into a small test tube or conical vial.[14]

-

Add a boiling chip to ensure smooth boiling.

-

Position a thermometer so that the top of the bulb is level with the side arm of the distillation head or just above the liquid surface if a reflux condenser is used.[14] The thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

If necessary, insulate the apparatus with glass wool or aluminum foil to minimize heat loss.[14]

-

-

Heating and Measurement:

-

Gently heat the sample using a suitable heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and a ring of refluxing condensate moves up the apparatus.

-

The boiling point is the stable temperature at which the vapor is condensing on the thermometer bulb.[13] Record this temperature.

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Causality Behind Experimental Choices:

-

Boiling Chip: Prevents "bumping" or violent boiling by providing nucleation sites for bubbles to form.

-

Thermometer Placement: Placing the thermometer in the vapor phase ensures that the measured temperature is that of the vapor in equilibrium with the liquid, which is the true boiling point.

-

Insulation: Maintains a stable temperature gradient within the apparatus, leading to a more accurate measurement.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for Mini-Scale Boiling Point Determination.

Conclusion

While experimental data for the boiling and melting points of 1-Chloro-3-(2-fluorophenyl)propan-2-one are not currently available in the public domain, this guide provides a robust framework for both the theoretical estimation and experimental determination of these vital physicochemical properties. For researchers and drug development professionals, the application of computational prediction methods can offer valuable initial insights, while the detailed experimental protocols outlined herein provide a clear and reliable path to obtaining accurate and trustworthy data. The rigorous determination of these fundamental properties is a cornerstone of sound scientific research and is essential for the advancement of novel chemical entities from the laboratory to potential therapeutic applications.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1214. [Link]

-

Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

De Kimpe, N., & Verhé, R. (1983). The Chemistry of Alpha-Haloketones, Alpha-Haloaldehydes and Alpha-Holoimines. Wiley. [Link]

-

Myrdal, P. B., & Yalkowsky, S. H. (1997). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 86(8), 969-971. [Link]

-

Katritzky, A. R., et al. (1998). Normal Boiling Points For Organic Compounds: Correlation and Prediction by A Quantitative Structure-Property Relationship. Journal of Chemical Information and Computer Sciences, 38(2), 1171-1184. [Link]

-

Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633-2636. [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]

-

Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Li, H., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Hazardous Materials, 262, 74-81. [Link]

-

Sun, E. (2022). Application of Machine Learning in Predicting Molecular Properties. Scholarly Review Journal. [Link]

-

Palmer, D. S., et al. (2017). Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]

-

PubChem. (n.d.). 1-chloro-3-(2-fluorophenyl)propan-2-one. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Utah Tech University. (n.d.). Measuring a Boiling Point. [Link]

-

BCP/PC/SOP/017. (2022, December 31). Standard Operating Procedure for Melting point apparatus. [Link]

-

Asian Journal of Chemistry. (2011). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

ChemConnections. (n.d.). Boiling Point Determination. [Link]

-

California Air Resources Board. (2010, August 17). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. [Link]

-

Shanghai Institute of Organic Chemistry. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [Link]

-

PDF), A. K. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

-

ChemConnections. (n.d.). Boiling Point Determination Procedure. [Link]

-

PubChemLite. (n.d.). 1-chloro-3-(2-fluorophenyl)propan-2-one. [Link]

Sources

- 1. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 4. asianpubs.org [asianpubs.org]

- 5. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. scholarlyreview.org [scholarlyreview.org]

- 8. PubChemLite - 1-chloro-3-(2-fluorophenyl)propan-2-one (C9H8ClFO) [pubchemlite.lcsb.uni.lu]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 12. thinksrs.com [thinksrs.com]

- 13. chemconnections.org [chemconnections.org]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

Technical Whitepaper: Structural Characterization and Analytical Protocols for 1-Chloro-3-(2-fluorophenyl)propan-2-one

Executive Summary

1-Chloro-3-(2-fluorophenyl)propan-2-one is a high-value electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems and pharmaceutical agents (e.g., protease inhibitors, dopamine agonists). Structurally, it combines an ortho-fluorinated phenyl ring with a reactive

This guide provides a definitive structural analysis framework. It addresses the specific challenges posed by this molecule: the thermal instability of the

Part 1: Molecular Architecture & Reactivity Profile

Structural Breakdown

The molecule consists of two distinct domains separated by a carbonyl bridge:

-

The Nucleophilic Domain (Aromatic): A phenyl ring substituted at the ortho (2) position with fluorine. The fluorine atom introduces significant electronic effects (inductive withdrawal, resonance donation) and serves as a distinct NMR handle.

-

The Electrophilic Domain (Aliphatic): A propan-2-one chain where the terminal methyl is chlorinated. The

bond is activated by the adjacent carbonyl, making the methylene carbon highly susceptible to

Critical Reactivity & Stability

-

Thermal Instability: Like most

-haloketones, this compound is prone to Favorskii rearrangements or polymerization upon heating. Gas Chromatography (GC) is not recommended for primary purity assessment due to on-column degradation. -

Hydrolytic Sensitivity: The

bond is labile. Exposure to moisture can lead to hydrolysis (forming the

Part 2: Spectroscopic Validation (The Core)

This section details the self-validating spectral signatures required to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (

Protocol 1:

-NMR (Proton)

-

Solvent:

(Chloroform-d) or -

Key Diagnostic Signals:

| Moiety | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |

| 4.10 - 4.25 | Singlet | N/A | Isolated methylene. Deshielded by | |

| 3.80 - 3.95 | Doublet (d) | Long-range coupling ( | ||

| Aromatic (H-3) | 7.00 - 7.15 | Triplet/Multiplet | Vicinal coupling to F. | |

| Aromatic (H-6) | 7.20 - 7.35 | Multiplet | N/A | Ortho to the alkyl chain. |

Expert Insight: The distinguishing feature between the 2-fluoro and 4-fluoro isomers is the splitting of the benzylic methylene (

). In the 4-fluoro isomer, this signal appears as a singlet because the fluorine is too distant () to couple effectively. In the 2-fluoro isomer, a fine doublet is often observed.

Protocol 2:

-NMR (Carbon)

-

Carbonyl (

): ~200 ppm. -

C-F Coupling: The aromatic carbons will show large splitting patterns.

-

(C-2): Doublet,

-

(C-3): Doublet,

-

(C-2): Doublet,

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch:

cm-

Note: This is higher than typical dialkyl ketones (

cm

-

-

C-F Stretch:

cm

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the molecular ion (

) and the isotope peak ( -

Fragmentation: Common loss of the chloromethyl group (

) via

Part 3: Chromatographic Purity Profiling

Due to thermal instability, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity.

HPLC Method Parameters (SOP)

| Parameter | Setting | Rationale |

| Column | C18 (ODS), | Standard reverse-phase stationary phase for moderately polar aromatics. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier prevents tailing of any hydrolyzed byproducts. |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for organic solubility. |

| Gradient | 10% B to 90% B over 15 min | Ensures separation of the polar acid impurity and non-polar dimers. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Targets the phenyl ring absorption. |

| Temperature | 25°C (Controlled) | Crucial: Avoid heating column to prevent degradation. |

System Suitability Test (SST)

Before releasing results, the system must pass:

-

Tailing Factor (

): -

Resolution (

):

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no false positives from isomers or degradation products.

Figure 1: Analytical decision tree for structural verification and purity assessment. Note the specific NMR checkpoint to distinguish regioisomers.

Part 5: Synthesis Pathway & Impurity Origins

Understanding the synthesis is vital for anticipating impurities. The most common route is the Arndt-Eistert homologation or Nierenstein reaction .

Figure 2: Primary synthesis route showing the critical diazoketone intermediate and potential degradation pathways.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on NMR coupling constants and IR shifts for

-haloketones). -

Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. [Link] (Foundational methodology for diazoketone to chloroketone conversion).

-

Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons.[2] (Source for

and -

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66660537 (Trifluoro analog reference)." PubChem. [Link] (Used for comparative spectral data of fluorophenyl propanone derivatives).

-

Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine-Proton Coupling." University of Wisconsin-Madison. [Link] (Verified data for long-range H-F coupling).

Sources

Methodological & Application

Friedel-Crafts acylation routes to 1-Chloro-3-(2-fluorophenyl)propan-2-one

Application Note & Protocol

Topic: Synthetic Routes to 1-Chloro-3-(2-fluorophenyl)propan-2-one: A Guide to Friedel-Crafts Acylation and Advanced Alternatives

Abstract

1-Chloro-3-(2-fluorophenyl)propan-2-one is a valuable α-chloroketone intermediate in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a reactive chloromethyl ketone and a fluorinated aromatic ring, makes it a versatile building block for constructing more complex molecules such as chiral epoxides, γ-diketones, and various heterocyclic compounds.[1] This document provides a detailed guide for researchers on the synthesis of this target molecule. We will explore a classical Friedel-Crafts acylation approach involving the reaction of fluorobenzene with chloroacetyl chloride. Concurrently, we will present a modern, alternative one-step method starting from 2-fluorophenylacetic acid, which circumvents some of the inherent challenges of the classical route. This guide offers in-depth protocols, mechanistic insights, and practical considerations to enable researchers to select and execute the optimal synthetic strategy.

The Classical Approach: Friedel-Crafts Acylation of Fluorobenzene

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2][3] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce an aryl ketone.[4][5][6]

Principle and Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst activates the acyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.[3][7][8] This electrophile is then attacked by the π-electrons of the aromatic ring, leading to a carbocation intermediate known as a sigma complex or arenium ion.[7] Aromaticity is restored through deprotonation, yielding the final ketone product and regenerating the catalyst.[4] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the stability of the acylium ion, which prevents the carbocation rearrangements often observed in alkylations.[7]

Figure 1: General mechanism of Friedel-Crafts acylation.

Application to Fluorobenzene: Challenges and Considerations

Synthesizing 1-Chloro-3-(2-fluorophenyl)propan-2-one via this route requires the acylation of fluorobenzene with chloroacetyl chloride. This specific transformation presents several challenges:

-

Ring Deactivation: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more sluggish than with benzene. Harsher reaction conditions may be required, which can increase the likelihood of side reactions.[9]

-

Regioselectivity: Fluorine is an ortho, para-directing group. Therefore, the acylation is expected to yield a mixture of two main regioisomers: the desired 1-(2-fluorophenyl)propan-2-one (ortho product) and 1-(4-fluorophenyl)propan-2-one (para product). The para isomer is often the major product due to reduced steric hindrance.[9][10] Separating these isomers will be a critical step in the purification process.

-

Catalyst Stoichiometry: Unlike a truly catalytic process, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The reason is that the product ketone is a Lewis base and forms a strong, stable complex with the AlCl₃, rendering it inactive.[2] This complex must be hydrolyzed during the aqueous workup to liberate the final product.[2][11]

Experimental Protocol: Acylation of Fluorobenzene

This protocol is a representative procedure adapted from standard Friedel-Crafts methodologies.[12][13] Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

-

Hydrochloric Acid (conc. HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or vacuum distillation

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the three-neck flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous DCM. The glassware must be thoroughly dried to prevent deactivation of the catalyst.[13]

-

Reagent Addition: Cool the stirred suspension of AlCl₃ in an ice-water bath to 0°C. Add chloroacetyl chloride (1.0 equivalent) dropwise via the addition funnel over 15-20 minutes. The formation of the acylium ion precursor is often exothermic.[13]

-

Aromatic Substrate Addition: Following the complete addition of chloroacetyl chloride, add fluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up (Quenching): Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[11][13] This step hydrolyzes the aluminum-ketone complex and quenches any remaining reactive species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing a mixture of ortho and para isomers, must be purified. This is typically achieved by vacuum distillation or silica gel column chromatography.

Figure 2: Experimental workflow for Friedel-Crafts acylation.

An Advanced Alternative: One-Step Synthesis from 2-Fluorophenylacetic Acid

To overcome the regioselectivity issues and the challenges associated with acylating a deactivated ring, a more modern approach can be employed. A practical one-step method for preparing α-chloroketones from phenylacetic acid derivatives has been developed, which utilizes the reactivity of a magnesium enolate dianion intermediate.[1] This route offers excellent regiocontrol as the substitution pattern is predetermined by the starting material.

Principle of the Method

This synthesis avoids the need for a Friedel-Crafts reaction on the aromatic ring itself. Instead, it builds the carbon skeleton from 2-fluorophenylacetic acid. The acid is converted into a magnesium enolate dianion, which then acts as a nucleophile. This dianion selectively attacks a suitable chloromethyl carbonyl electrophile. A spontaneous decarboxylation occurs during the reaction quench, yielding the desired α-chloroketone in a single pot.[1]

Protocol for the Synthesis from 2-Fluorophenylacetic Acid

This protocol is based on the method described by Zacuto, M. J., et al. in the Journal of Organic Chemistry.[1]

Materials:

-

2-Fluorophenylacetic acid

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution

-

N-Methoxy-N-methyl-2-chloroacetamide (Weinreb amide electrophile)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium Chloride (NH₄Cl) solution (saturated)

Procedure:

-

Dianion Formation: In a dry flask under an inert atmosphere, dissolve 2-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C.

-

Grignard Addition: Add i-PrMgCl·LiCl solution (2.1 equivalents) dropwise to the solution, maintaining the temperature between 0-5°C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the magnesium enolate dianion.

-

Electrophile Addition: In a separate flask, prepare a solution of N-methoxy-N-methyl-2-chloroacetamide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the dianion mixture at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for approximately 30 minutes after the addition is complete.

-

Work-up (Quenching & Decarboxylation): Quench the reaction by adding saturated aqueous NH₄Cl solution. The decarboxylation of the intermediate occurs spontaneously during this step.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify the crude product via silica gel chromatography to yield 1-Chloro-3-(2-fluorophenyl)propan-2-one.

Data Summary and Characterization

The choice of synthetic route will significantly impact the expected outcome. The following table summarizes the key differences.

| Parameter | Classical Friedel-Crafts Route | Zacuto (Alternative) Route |

| Starting Material | Fluorobenzene | 2-Fluorophenylacetic acid |

| Key Reagents | Chloroacetyl chloride, AlCl₃ | i-PrMgCl·LiCl, Chloroacetyl Weinreb amide |

| Regiocontrol | Poor; yields ortho/para mixture | Excellent; regiochemistry is pre-determined |

| Key Challenge | Separation of isomers; ring deactivation | Handling of organometallic reagents |

| Primary Byproducts | 1-(4-fluorophenyl)-3-chloropropan-2-one | Minimal, related to electrophile addition |

| Expected Yield | Moderate (highly dependent on separation efficiency) | Good to excellent[1] |

Product Characterization: The final product, 1-Chloro-3-(2-fluorophenyl)propan-2-one (CAS 937-38-2), should be characterized using standard analytical techniques to confirm its identity and purity:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure, connectivity, and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight (186.61 g/mol for C₉H₈ClFO).

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch (~1720-1740 cm⁻¹).

Safety and Troubleshooting

-

Safety: Friedel-Crafts acylation involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive.[13] Acyl chlorides are lachrymatory and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The alternative route involves organomagnesium reagents, which are flammable and moisture-sensitive.

-

Troubleshooting (Classical Route):

-

Low Yield: Often due to moisture inactivating the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.

-

Complex Product Mixture: May indicate side reactions like polyacylation. Using a slight excess of the aromatic substrate can help minimize this.[9] Harsh conditions (high temperature, long reaction times) should be avoided.

-

Difficult Isomer Separation: Optimization of the chromatographic mobile phase is crucial for separating the ortho and para products.

-

Conclusion

The synthesis of 1-Chloro-3-(2-fluorophenyl)propan-2-one can be successfully approached by multiple routes. The classical Friedel-Crafts acylation of fluorobenzene provides a direct method but is hampered by issues of regioselectivity and the need to activate a deactivated aromatic ring. For applications requiring high isomeric purity and predictable outcomes, the modern one-pot synthesis from 2-fluorophenylacetic acid offers a superior alternative, showcasing the evolution of synthetic strategy towards greater efficiency and control. The choice of method will depend on the researcher's specific needs, available starting materials, and tolerance for purification challenges.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

TMP Chem. (2020, April 6). Friedel Crafts Acylation and Akylation [Video]. YouTube. Retrieved from [Link]

-

Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Friedel-Crafts (Acylation). Retrieved from [Link]

-

The Organic Chem Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Kunisawa, T., et al. (2019). Acylation of Alkenes with the Aid of AlCl3 and 2,6-Dibromopyridine. Organic Letters. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]

- Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

-

Kim, D., et al. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Nature Communications. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and 1-benzoylpiperidine-4-carbonyl chloride (4c). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

Sources

- 1. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 11. m.youtube.com [m.youtube.com]